molecular formula C8H6BrN B6334026 4-Bromo-2-(prop-1-yn-1-yl)pyridine CAS No. 1383985-12-3

4-Bromo-2-(prop-1-yn-1-yl)pyridine

Cat. No.: B6334026
CAS No.: 1383985-12-3
M. Wt: 196.04 g/mol
InChI Key: OSGGCQGCVAYHEC-UHFFFAOYSA-N
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Description

4-Bromo-2-(prop-1-yn-1-yl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 4-position and a prop-1-yn-1-yl group at the 2-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

It’s known that terminal alkynes, such as prop-1-yn-1-yl, can undergo oxidative alkyne–alkyne coupling under certain conditions . This suggests that the compound might interact with biological targets that can catalyze or facilitate such reactions.

Mode of Action

For instance, it might undergo oxidative alkyne–alkyne coupling, leading to the formation of polymers with bimodal molecular weight distributions .

Biochemical Pathways

Given the potential for oxidative alkyne–alkyne coupling , it’s possible that the compound could influence pathways involving oxidative stress or redox reactions.

Result of Action

The potential for oxidative alkyne–alkyne coupling suggests that the compound could induce changes in cellular redox status or oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(prop-1-yn-1-yl)pyridine typically involves the bromination of 2-(prop-1-yn-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(prop-1-yn-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds or alkynyl-substituted pyridines .

Scientific Research Applications

4-Bromo-2-(prop-1-yn-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-bromo-2-prop-1-ynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGCQGCVAYHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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